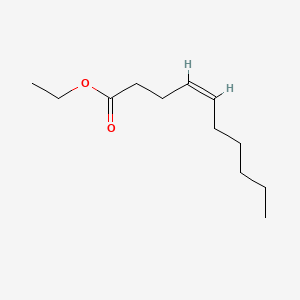

Ethyl (Z)-4-decenoate

Description

Structure

3D Structure

Properties

CAS No. |

7367-84-2 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

ethyl (Z)-dec-4-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8- |

InChI Key |

AWNIQMQADACLCJ-HJWRWDBZSA-N |

SMILES |

CCCCCC=CCCC(=O)OCC |

Isomeric SMILES |

CCCCC/C=C\CCC(=O)OCC |

Canonical SMILES |

CCCCCC=CCCC(=O)OCC |

Other CAS No. |

7367-84-2 |

Origin of Product |

United States |

Stereochemical Configurations and Structure Activity Relationships

Comparative Stereochemistry: Distinguishing (Z) vs. (E) Isomers in Functional Contexts

The functional distinction between (Z) and (E) isomers is a fundamental concept in chemical ecology. The (Z) isomer (cis) has the higher priority groups on the same side of the double bond, resulting in a more "bent" molecular shape. In contrast, the (E) isomer (trans) has the higher priority groups on opposite sides, leading to a more linear structure. This difference in three-dimensional shape has profound implications for how these molecules interact with olfactory receptors.

In the case of the well-studied pear ester, ethyl (2E,4Z)-2,4-decadienoate, the presence of both (E) and (Z) configurations is essential for its potent kairomonal activity in attracting the codling moth, Cydia pomonella. researchgate.net Field bioassays have demonstrated that the (E,Z) geometric isomers of a series of (2E,4Z)-2,4-decadienoic acid esters were significantly more attractive than their (E,E) counterparts. This highlights the critical role of the (Z)-configuration in eliciting a behavioral response. While Ethyl (Z)-4-decenoate has only one double bond, the principle of stereochemical discrimination by insect olfactory systems remains the same. The neural pathways of insects are finely tuned to differentiate between these geometric isomers, allowing them to respond specifically to the cues that signal a suitable host plant or mate.

Table 1: Comparative Properties of (Z) and (E) Isomers of Decenoate Esters

| Feature | This compound | Ethyl (E)-4-decenoate |

|---|---|---|

| Synonyms | Ethyl cis-4-decenoate | Ethyl trans-4-decenoate |

| Molecular Shape | Bent | More Linear |

| Receptor Binding | Presumed specific binding to certain insect olfactory receptors | Likely weak or no binding to the same receptors |

| Bioactivity | Potentially active as a kairomone for specific insect species | Likely inactive or significantly less active as a kairomone for the same species |

Molecular Features Influencing Biological and Olfactory Specificity

The biological and olfactory specificity of this compound is determined by a combination of molecular features, with the stereochemistry of the double bond being paramount. However, other structural aspects also contribute to its activity.

Chain Length: The ten-carbon backbone of the decenoate moiety is a critical determinant of its volatility and its ability to fit within the binding pocket of a specific olfactory receptor.

Ester Functional Group: The ethyl ester group influences the molecule's polarity and volatility, which are important for its release from the source and transport through the air to the insect's antennae. Studies on the pear ester have shown that altering the alcohol moiety of the ester (e.g., methyl, propyl, butyl) can significantly affect its attractiveness to insects, with the ethyl ester often being the most effective. researchgate.net

Position of the Double Bond: The location of the double bond at the 4-position is another key feature for receptor recognition. A shift of the double bond to a different position along the carbon chain would result in a different molecule with a different shape, which would likely not be recognized by the same olfactory receptors.

The combination of these features—the (Z)-configuration, the specific chain length, the ethyl ester group, and the position of the double bond—creates a unique chemical signature that is recognized by the olfactory systems of certain insects. This specificity ensures that the insect responds to the correct environmental cue, a fundamental aspect of its survival and reproduction. The intricate relationship between these molecular features and biological activity is a central theme in the study of chemical ecology and the development of semiochemical-based pest management strategies.

Table 2: Structure-Activity Relationships of Decenoate Esters in Insect Olfaction

| Molecular Feature | Influence on Bioactivity | Research Findings |

|---|---|---|

| Stereochemistry of Double Bond | Primary determinant of receptor binding and biological activity. | In the related pear ester, the (E,Z) isomers are significantly more attractive to codling moths than the (E,E) isomers. researchgate.net |

| Alkyl Chain Length | Affects volatility and fit within the receptor binding pocket. | Analogs of the pear ester with different chain lengths show varied levels of attraction. researchgate.net |

| Ester Moiety | Influences volatility and interaction with the receptor. | For the pear ester, the ethyl ester is more attractive to codling moths than methyl, propyl, or butyl esters. researchgate.net |

| Position of Double Bond(s) | Crucial for the overall shape of the molecule and receptor recognition. | The specific positioning of double bonds in pheromones is critical for species-specific signaling. |

Biosynthesis and Natural Occurrence Across Biological Kingdoms

Enzymatic and Pathway-Level Studies of Biosynthesis in Eukaryotic Systems

The biosynthesis of ethyl (Z)-4-decenoate, like other FAEEs, is not typically a primary metabolic pathway but rather a secondary metabolic process contingent on the availability of specific precursors and enzymes.

Identification of Precursor Molecules

The formation of this compound occurs via the esterification of its constituent parent molecules. The two immediate precursors are:

(Z)-4-Decenoic acid: A ten-carbon monounsaturated fatty acid with a cis double bond at the fourth carbon. This molecule is a product of fatty acid synthesis and desaturation pathways.

Ethanol (B145695): A two-carbon alcohol, commonly produced in eukaryotes through pathways such as glycolysis followed by fermentation, particularly in yeasts and plants under certain conditions.

In many biological systems, the fatty acid is first activated to its coenzyme A (CoA) thioester, (Z)-4-decenoyl-CoA , which is the more reactive substrate for enzymatic esterification. nih.gov The availability of these precursors is considered a major limiting factor for the rate of ethyl ester production. nih.gov

Characterization of Key Biosynthetic Enzymes

The final step in the biosynthesis of this compound is catalyzed by enzymes that can join an acyl-CoA with an alcohol. biorxiv.org This reaction is primarily facilitated by a class of enzymes known as Alcohol Acyltransferases (AATs) . biorxiv.orgnih.gov

In eukaryotic microorganisms like the yeast Saccharomyces cerevisiae, specific AATs are responsible for the production of medium-chain fatty acid ethyl esters (MCFA-EEs), a group that includes ethyl decanoate. nih.govnih.govresearchgate.net Key genes encoding these enzymes have been identified:

EEB1 (Ethyl Ester Biosynthesis 1): This gene encodes a primary enzyme, Eeb1p, which functions as an acyl-CoA:ethanol O-acyltransferase. researchgate.netsemanticscholar.org Deletion of EEB1 significantly reduces the production of ethyl esters, including ethyl butanoate, hexanoate, octanoate (B1194180), and decanoate. researchgate.net

EHT1 (Ethanol Hexanoyl Transferase 1): This gene encodes a second, related enzyme, Eht1p, which also contributes to MCFA-EE synthesis, though it is considered to have a lesser role than Eeb1p. nih.govsemanticscholar.org

These enzymes catalyze the condensation of an acyl-CoA (like decenoyl-CoA) with ethanol to form the corresponding ethyl ester. researchgate.net While these enzymes have been studied extensively for their role in producing saturated ethyl esters like ethyl decanoate, their substrate promiscuity suggests they are also responsible for synthesizing unsaturated variants when the corresponding unsaturated acyl-CoA precursor is present. nih.govnih.gov

Distribution and Emission Profiles in Natural Matrices

Presence in Plant Volatile Organic Compound (VOC) Profiles

This compound has been identified as a volatile component in certain fruits. For instance, it has been detected in analyses of pineapple volatiles. tesisenred.netmdpi.com Its presence contributes to the complex fruity and floral aroma profile of the fruit. mdpi.com However, it is not as commonly reported as a major plant volatile compared to other esters like ethyl acetate (B1210297) or hexanoates. The biosynthesis in plants is presumed to follow the same general pathway as in other eukaryotes, involving the esterification of (Z)-4-decenoic acid with ethanol by plant AATs, which are known to be active during fruit ripening. frontiersin.org

Production by Microbial Communities (e.g., Yeasts, Fungi)

The production of ethyl esters is well-documented in fermentative microbes, particularly yeasts such as Saccharomyces cerevisiae. nih.gov These compounds are significant contributors to the flavor and aroma of fermented beverages like beer and wine. While research often focuses on the more abundant saturated ethyl esters (ethyl hexanoate, octanoate, and decanoate), the enzymatic machinery responsible, namely Eeb1p and Eht1p, can utilize unsaturated fatty acyl-CoAs when available. nih.govresearchgate.net

The production of these esters is heavily influenced by fermentation conditions, as the availability of precursors is the primary rate-limiting step. nih.gov

| Fermentation Parameter | Effect on C8-C10 Ethyl Ester Production | Reference |

|---|---|---|

| Increased Temperature | Leads to greater production of ethyl octanoate and decanoate. | nih.gov |

| Increased Unsaturated Fatty Acids in Medium | Results in a general decrease in ethyl ester production. | nih.gov |

| Increased Nitrogen Content | Causes moderate or slight increases in ethyl octanoate and decanoate. | nih.gov |

| Precursor Availability (MCFAs) | Strongly increases the formation of the corresponding ethyl esters. | nih.gov |

Additionally, some bacteria have been found to produce this compound. Certain unsaturated fatty acid ethyl esters, including ethyl cis-4-decenoate, have been shown to reduce the formation of persister cells in Escherichia coli during antibiotic treatment. researchgate.net

Synthetic Methodologies for Research and Derivatization

Total Synthesis Approaches for Ethyl (Z)-4-decenoate

The creation of the specific (Z)-isomer of ethyl 4-decenoate requires precise control over the geometry of the carbon-carbon double bond. Stereoselective reactions are therefore paramount in the total synthesis of this compound.

Stereoselective Reaction Pathways

Two primary stereoselective pathways are commonly employed for the synthesis of (Z)-alkenes such as this compound: the Wittig reaction and the partial hydrogenation of an alkyne.

Wittig Reaction: The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org To achieve the desired (Z)-stereoselectivity for this compound, a non-stabilized ylide is typically reacted with an appropriate aldehyde. The synthesis can be envisioned via the reaction of hexyltriphenylphosphonium bromide with ethyl 4-oxobutanoate (B1241810).

The first step involves the preparation of the phosphonium (B103445) salt by reacting triphenylphosphine (B44618) with 1-bromohexane. This salt is then deprotonated with a strong base, such as n-butyllithium, to form the hexylide. The subsequent reaction of this ylide with ethyl 4-oxobutanoate yields the target molecule, this compound, with a high degree of stereoselectivity. The formation of the thermodynamically stable triphenylphosphine oxide drives the reaction to completion. umass.edu

Table 1: Proposed Wittig Reaction for the Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|---|

| 1 | Triphenylphosphine | 1-Bromohexane | - | Toluene | Reflux | Hexyltriphenylphosphonium bromide |

| 2 | Hexyltriphenylphosphonium bromide | n-Butyllithium | - | THF | -78 °C to rt | Hexylide |

Alkyne Semi-Hydrogenation: An alternative stereoselective route involves the partial hydrogenation of an alkyne. This method starts with the synthesis of ethyl 4-decynoate. The triple bond of this alkyne can then be selectively reduced to a (Z)-double bond using specific catalysts. Lindlar's catalyst, which is palladium poisoned with lead acetate (B1210297) and quinoline, is a classic example of a catalyst that facilitates this transformation. The hydrogenation is carried out in the presence of hydrogen gas, and the catalyst ensures that the reduction stops at the alkene stage with the desired cis-geometry.

Table 2: Alkyne Semi-Hydrogenation for the Synthesis of this compound

| Reactant | Catalyst | Reagents | Solvent | Conditions | Product |

|---|

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound is critical for its practical application in research. For the Wittig reaction, several factors can be adjusted. The choice of base and solvent is crucial for the efficient generation of the ylide and for controlling the stereoselectivity. The reaction temperature also plays a significant role; lower temperatures generally favor the formation of the (Z)-isomer. Purification is often achieved through column chromatography to remove the triphenylphosphine oxide byproduct and any (E)-isomer that may have formed.

In the case of alkyne semi-hydrogenation, the activity of the Lindlar's catalyst is a key parameter. Over-reduction to the corresponding alkane, ethyl decanoate, can be a significant side reaction. Careful monitoring of the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) is essential to stop the reaction once the alkyne has been consumed. The purity of the final product is typically high, with the main potential impurity being the starting alkyne or the over-reduced alkane.

Preparation of Structural Analogs and Isomers for Mechanistic Inquiry

To investigate the structure-activity relationships and the mechanism of action of this compound in various chemical or biological systems, the synthesis of its structural analogs and isomers is of great importance.

Synthetic Routes to Chain-Length Homologs

The synthesis of chain-length homologs of this compound can be readily achieved by modifying the starting materials in the Wittig reaction. For example, to synthesize ethyl (Z)-4-undecenoate or ethyl (Z)-4-dodecenoate, the synthesis would start with 1-bromoheptane (B155011) or 1-bromooctane, respectively, to form the corresponding phosphonium ylides. These ylides are then reacted with ethyl 4-oxobutanoate under similar conditions as for the synthesis of the decenoate homolog.

Table 3: Proposed Synthesis of Chain-Length Homologs via Wittig Reaction

| Target Compound | Alkyl Halide | Aldehyde/Ketone | Expected Major Product |

|---|---|---|---|

| Ethyl (Z)-4-undecenoate | 1-Bromoheptane | Ethyl 4-oxobutanoate | Ethyl (Z)-4-undecenoate |

Generation of Double-Bond Positional and Geometrical Isomers

The synthesis of positional and geometrical isomers of ethyl 4-decenoate allows for a detailed exploration of the influence of the double bond's location and configuration.

Positional Isomers: The Wittig reaction provides a versatile platform for the synthesis of positional isomers. For instance, to synthesize ethyl (Z)-5-decenoate, the retrosynthetic analysis would suggest the reaction between a pentylide (derived from 1-bromopentane) and ethyl 5-oxopentanoate. By systematically varying the chain lengths of both the alkyl halide and the oxo-ester, a wide range of positional isomers can be accessed.

Geometrical Isomers: The synthesis of the (E)-isomer, ethyl (E)-4-decenoate, can be achieved through several methods. One common approach is to use a stabilized ylide in a Wittig-type reaction, such as the Horner-Wadsworth-Emmons reaction, which generally favors the formation of (E)-alkenes. Alternatively, the reduction of ethyl 4-decynoate with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields the (E)-alkene with high stereoselectivity.

Table 4: Proposed Synthesis of a Geometrical Isomer

| Target Compound | Synthetic Method | Reactant | Reagents | Conditions |

|---|

Advanced Analytical Techniques for Identification and Quantification

Sample Preparation and Volatile Extraction Methodologies

The initial and critical step in the analysis of Ethyl (Z)-4-decenoate involves its extraction from the sample matrix. The choice of method depends on the nature of the sample (e.g., fruit tissue, insect gland) and the research objective.

Headspace-Solid Phase Microextraction (HS-SPME)

Headspace-Solid Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices. restek.commdpi.com This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile compounds, including this compound, partition from the sample into the headspace and then adsorb onto the fiber coating. The fiber is subsequently introduced into the injector of a gas chromatograph for thermal desorption and analysis.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. mdpi.com Different fiber coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are selected based on their affinity for the target analytes. nih.gov Optimization of extraction parameters is essential to maximize the recovery of this compound. For instance, studies on fruit volatiles have involved equilibration of the sample at a specific temperature (e.g., 70°C) for a set duration (e.g., 30 minutes) to facilitate the release of volatile compounds into the headspace before fiber exposure. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 μm | nih.gov |

| Extraction Temperature | 70 °C | nih.gov |

| Equilibration Time | 30 min | nih.gov |

| Extraction Time | 30 min | nih.gov |

| Desorption Temperature | 250 °C | nih.gov |

| Desorption Time | 4 min | nih.gov |

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used for the isolation of volatile compounds from complex food matrices, including fruit pulps. semanticscholar.orgnih.gov This method operates under high vacuum, which allows for distillation at low temperatures, thereby minimizing the risk of thermal degradation and artifact formation. researchgate.netyoutube.com The sample, typically a solvent extract or an aqueous suspension, is introduced into the apparatus where the volatile compounds are evaporated and then condensed in a cooled trap. semanticscholar.org

SAFE is particularly advantageous for isolating thermally labile compounds and for obtaining a flavor isolate that is free from non-volatile matrix components. semanticscholar.orgnih.gov This technique has been successfully applied to the analysis of aroma compounds in various fruits, ensuring a more representative profile of the volatile constituents, which would include esters like this compound. nih.gov

Pheromone Gland Extracts and Headspace Trapping

In the context of entomology, this compound can be identified from insect pheromone glands or as a volatile compound released by the insect.

Pheromone Gland Extracts: This method involves the direct extraction of the pheromone from the producing gland. The gland is typically located in the terminal segments of the female moth's abdomen. acs.orgresearchgate.net The procedure involves carefully dissecting the gland and extracting it with a suitable organic solvent, such as hexane (B92381) or ether. acs.orgresearchgate.net This provides a concentrated sample of the pheromone components, including this compound, for subsequent analysis.

Headspace Trapping: To analyze the volatile compounds emitted by a living insect, headspace trapping (also known as volatile collection) is employed. This technique involves placing the insect in a chamber and passing a purified airstream over it. The volatile compounds released by the insect are carried by the air and trapped on an adsorbent material. The trapped compounds are then eluted with a solvent or thermally desorbed for analysis. This method provides insight into the composition of the pheromone blend as it is naturally released.

Chromatographic and Spectrometric Characterization

Following extraction, the volatile compounds are separated, identified, and quantified using chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like this compound. japsonline.com In GC, the volatile extract is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the compounds based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, which then fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for the identification of the compound by comparing it to spectral libraries, such as the NIST Mass Spectral Library. nist.gov The retention time of the compound on the GC column provides an additional layer of identification.

| GC-MS Parameter | Typical Setting | Reference |

|---|---|---|

| Column Type | DB-5ms (or similar non-polar to mid-polar) | japsonline.com |

| Carrier Gas | Helium | japsonline.com |

| Injector Temperature | 250 °C | embrapa.br |

| Oven Temperature Program | Initial temp 35-50°C, ramped to 250-290°C | nih.govembrapa.br |

| Ion Source Temperature | 230 °C | nih.gov |

| Electron Energy | 70 eV | nih.gov |

| Mass Scan Range | 35-650 amu | nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples containing hundreds of volatile compounds, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. copernicus.orgnih.gov In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) are coupled via a modulator. restek.comcopernicus.org

The modulator traps small fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). copernicus.org This powerful separation technique is particularly useful for resolving co-eluting compounds in complex volatile profiles, such as those found in fruit aromas, allowing for a more accurate identification and quantification of trace components like this compound. embrapa.brnih.gov

| Application Area | Primary Column (1st Dimension) | Secondary Column (2nd Dimension) | Reference |

|---|---|---|---|

| Flavors & Fragrances | Non-polar (e.g., Rxi-1ms, Rxi-5Sil MS) | Polar (e.g., Stabilwax) | restek.com |

| Flavors & Fragrances | Polar (e.g., Stabilwax) | Non-polar (e.g., Rxi-1ms, Rxi-5Sil MS) | restek.com |

| General Volatiles in Baijiu (polar compounds) | Polar | Medium-polar | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the stereochemistry of the molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed to confirm its specific structure, including the ethyl ester group and the cis-(Z) configuration of the double bond at the C4 position.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal correspond to a specific set of protons in the molecule. The presence of the ethyl ester is confirmed by a characteristic quartet signal for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃) of the ethyl group. The protons on the double bond (olefinic protons) are particularly diagnostic for determining the (Z)-stereochemistry. The coupling constant (J-value) between these two protons is typically in the range of 10-12 Hz for a cis configuration, which is significantly smaller than the 14-18 Hz range expected for a trans-(E) isomer.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments. The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift (typically ~173 ppm). The two sp²-hybridized carbons of the double bond are observed in the olefinic region of the spectrum (around 120-130 ppm), and their specific shifts help to confirm the double bond's location at the C4 position.

Predicted ¹H NMR Spectral Data for this compound

| Assigned Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-2 | ~2.35 | Triplet | ~7.4 |

| H-3 | ~2.30 | Quartet | ~7.2 |

| H-4 / H-5 | ~5.35 | Multiplet | JH4-H5 ~10.8 (cis) |

| H-6 | ~2.05 | Quartet | ~7.1 |

| H-7 to H-9 | ~1.30 | Multiplet | - |

| H-10 | ~0.89 | Triplet | ~6.8 |

| -OCH₂CH₃ | ~4.12 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.25 | Triplet | ~7.1 |

Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-1 (C=O) | ~173.5 |

| C-2 | ~34.5 |

| C-3 | ~25.0 |

| C-4 | ~122.5 |

| C-5 | ~130.0 |

| C-6 | ~27.2 |

| C-7 | ~31.5 |

| C-8 | ~29.0 |

| C-9 | ~22.6 |

| C-10 | ~14.1 |

| -OC H₂CH₃ | ~60.3 |

| -OCH₂C H₃ | ~14.3 |

Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful bioassay technique used to identify which specific volatile organic compounds in a complex mixture are biologically active, meaning they can be detected by an insect's olfactory system. The technique works by separating a sample's volatile components using a gas chromatograph. The effluent from the GC column is then split into two paths: one leads to a standard chemical detector (like a Flame Ionization Detector, FID), while the other is directed over an isolated insect antenna. researchgate.net

Two electrodes, a recording and a reference electrode, are placed on the antenna to measure the electrical potential. When a compound that can be smelled by the insect elutes from the GC and passes over the antenna, it binds to olfactory receptors on the antenna's surface, triggering a depolarization of nerve cells. This generates a small electrical voltage, which is amplified and recorded as a signal. By comparing the timing of the signals from the antenna (the electroantennogram) with the peaks from the chemical detector's chromatogram, researchers can pinpoint exactly which compounds elicit an olfactory response. researchgate.net

This technique is crucial in chemical ecology for identifying kairomones, which are chemical signals emitted by one species that benefit a receiving species. For herbivorous insects, host plant volatiles are a primary source of kairomones used to locate food and oviposition sites. Many fruit-eating insects, such as the codling moth (Cydia pomonella), are known to respond to specific ester compounds emitted by their host plants. fmach.itresearchgate.net

While direct GC-EAD studies on this compound are not prominent in the existing literature, extensive research has been conducted on structurally similar compounds and relevant insect species. For instance, the antennae of both male and female codling moths show strong responses to another ester, ethyl (E,Z)-2,4-decadienoate (commonly known as pear ester), a key volatile from ripe pears. fmach.it Studies have also identified other EAD-active compounds from apple volatiles for the codling moth, including various acetates and butanoates. researchgate.netresearchgate.net Given that insects possess olfactory receptors tuned to specific molecular features like chain length, ester functional groups, and double bond configurations, it is plausible that this compound could be biologically active for certain fruit-feeding moth species. However, without direct experimental evidence, its specific bioactivity profile remains unconfirmed.

Typical GC-EAD Response to a Biologically Active Compound

| Parameter | Description | Typical Value/Observation |

| FID Signal | A sharp peak appears on the chromatogram as the chemical compound elutes from the GC column. | Corresponds to the retention time of the compound. |

| EAD Signal | A simultaneous, sharp voltage deflection in the electroantennogram trace. | Indicates depolarization of olfactory receptor neurons. |

| Response Amplitude | The magnitude of the voltage change in the EAD signal (in millivolts, mV). | Correlates with the sensitivity of the antenna to the specific compound. |

| Conclusion | The compound is identified as "EAD-active" or biologically active. | The compound is a candidate for further behavioral assays. |

Quantitative Analysis and Isotopic Dilution Assays

Accurate quantification of volatile compounds like this compound in complex matrices such as fruit extracts or air samples is essential for understanding their contribution to aroma profiles and their ecological roles. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for this analysis due to its high sensitivity and selectivity. For the most accurate and precise results, stable isotope dilution analysis (SIDA) is the gold standard. nih.govepa.gov

SIDA is a mass spectrometry-based technique that involves "spiking" a sample with a known quantity of a stable, isotopically labeled version of the target analyte to serve as an internal standard. epa.gov For this compound, an ideal internal standard would be, for example, this compound-d₅, where five hydrogen atoms on the ethyl group are replaced with deuterium.

This deuterated standard is chemically identical to the natural analyte and therefore behaves identically during sample preparation, extraction, and GC analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov However, because it has a higher molecular weight, the mass spectrometer can distinguish it from the unlabeled analyte. chromatographyonline.com

Quantification is achieved by measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard, rather than relying on the absolute response of the analyte alone. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This method effectively corrects for variations in sample matrix effects, extraction recovery, and injection volume, leading to highly accurate and reproducible measurements. epa.gov

The GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only a few specific mass fragments characteristic of the analyte and the internal standard. For this compound, characteristic ions would likely include the molecular ion and fragments resulting from common ester cleavage patterns, such as the McLafferty rearrangement. nih.gov

Key Parameters for a Hypothetical Isotope Dilution GC-MS Assay for this compound

| Parameter | Description |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Internal Standard | Deuterium-labeled this compound (e.g., ethyl-d₅-(Z)-4-decenoate) |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (Analyte) | A specific, abundant, and unique mass fragment for the unlabeled analyte. |

| Quantifier Ion (Standard) | The corresponding mass fragment for the isotopically labeled internal standard. |

| Calibration | A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. |

| Advantages | High accuracy and precision; corrects for matrix effects and analyte loss during sample preparation. epa.gov |

Ecological and Biotechnological Applications in Research

Development of Semiochemical-Based Monitoring Tools in Entomology Research

Semiochemicals, which are chemicals involved in the interactions between organisms, are foundational to modern entomological research and pest management. plantprotection.pl They are utilized to monitor and manipulate insect behavior, offering an alternative to broad-spectrum insecticides. plantprotection.plbioprotectionportal.com While a range of fatty acid esters have been identified as potent semiochemicals, the specific role of Ethyl (Z)-4-decenoate in field applications for insect monitoring is not extensively documented in current research literature. However, the principles for developing such tools are well-established, and a compound like this compound would be evaluated and integrated based on the following research framework.

The success of a semiochemical-based monitoring tool hinges on the efficacy of its lure formulation. Optimization is a multi-faceted process aimed at creating a dispenser that releases the active chemical compound at a consistent and effective rate over a desired period.

Key Research Parameters in Lure Optimization:

| Parameter | Objective | Common Approaches |

| Release Rate | To mimic the natural emission rate of the organism or to achieve a concentration that is attractive to the target pest without being repellent. | Modifying the dispenser material (e.g., rubber septa, polyethylene (B3416737) vials), adjusting the surface area, and altering the initial concentration of the semiochemical. |

| Purity of Compound | To ensure that the target insect receives the correct chemical signal, as isomers or impurities can sometimes inhibit attraction. | High-performance liquid chromatography (HPLC) or gas chromatography (GC) to ensure high purity of the synthesized compound. |

| Longevity | To create a lure that remains effective in the field for a practical duration, reducing the need for frequent replacement. | Incorporation of antioxidants or UV protectants to prevent degradation of the compound due to environmental factors like heat and sunlight. |

| Dispenser Material | To select a matrix that is compatible with the chemical and provides the desired release kinetics. | Testing various polymers and materials for inertness and controlled-release properties. |

Research in this area involves rigorous laboratory and field trials to compare different formulations. The performance is typically measured by the number of target insects captured in traps baited with the experimental lures versus control traps.

Once an effective lure is developed, it must be paired with an appropriate trapping system to accurately monitor pest populations. The design of the trap can significantly influence its capture efficiency for the target species. These trapping systems are crucial for studying population dynamics, such as determining the first appearance of a pest in a season, tracking population peaks, and estimating population density. plantprotection.pl

Considerations in Trap Design and Deployment:

Trap Type: The physical design of the trap is chosen based on the target insect's biology and behavior. Common types include sticky traps, funnel traps, and pyramid traps. usda.gov

Color and Shape: Visual cues can enhance the effectiveness of a semiochemical lure. Trap color is often selected to be attractive to the specific insect being monitored.

Placement: The height, location (e.g., within the plant canopy or at the field edge), and density of traps within an area are critical variables that are optimized to maximize capture rates and provide reliable data.

Data Interpretation: Population dynamics studies rely on consistent trapping data over time. Researchers correlate trap captures with environmental data and crop phenology to build predictive models for pest outbreaks.

For example, studies on the codling moth have utilized traps baited with the pear-derived kairomone, ethyl (2E,4Z)-2,4-decadienoate, to successfully monitor its activity in apple orchards. researchgate.netresearchgate.net A similar research pathway would be necessary to establish the utility of this compound for any target pest.

The ultimate goal of developing semiochemical-based monitoring tools is their integration into a holistic Integrated Pest Management (IPM) program. IPM is an environmentally sensitive approach that combines multiple strategies to manage pests with the least possible hazard to people, property, and the environment. epa.gov

Semiochemical-baited traps serve as a cornerstone of IPM by providing real-time data on pest presence and abundance. plantprotection.plnih.gov This information allows for precise and timely pest control decisions.

Role of Monitoring Tools in an IPM Framework:

Setting Action Thresholds: IPM programs establish a pest population level (action threshold) at which control measures must be taken to prevent economic damage. epa.gov Monitoring traps provide the data needed to determine when this threshold has been reached. westernipm.org

Evaluating Efficacy: After a control measure is applied, the continued use of monitoring traps can help assess its effectiveness by tracking the subsequent decline in the pest population.

Mating Disruption: In addition to monitoring, high concentrations of semiochemicals can be released to create "mating disruption," where males are unable to locate females, thereby reducing reproduction and subsequent generations. bioprotectionportal.com

The integration of a validated lure and trap system for this compound would follow this model, providing a specialized tool for the sustainable management of its target pest. researchgate.net

Investigation of its Role in Agronomic and Food Science Contexts

Beyond its potential in entomology, this compound is recognized for its presence in nature as a volatile organic compound that influences the sensory characteristics of foods and may play a role in ecological interactions within agricultural systems.

The presence of this compound has been specifically reported in the following products:

| Food/Beverage | Reported Occurrence | Citation |

| Brandy | Identified as a volatile component. | flavscents.com |

| Pear Fruit | Identified as a volatile component. | flavscents.com |

| Pineapple Fruit | Identified as a volatile component. | flavscents.com |

| Plum Fruit | Identified as a volatile component. | flavscents.com |

Plants produce a vast array of secondary metabolites and volatile organic compounds as part of their defense mechanisms against herbivores. nih.govmdpi.com These compounds can act directly by deterring feeding or indirectly by attracting the natural enemies of the herbivores. nih.gov Fatty acids and their derivatives, including esters like this compound, are integral to these defense pathways. researchgate.netsciencedaily.com

While the specific role of this compound in modulating plant-herbivore interactions has not been extensively detailed, its chemical class suggests potential functions within this ecological context.

Potential Roles of Fatty Acid Esters in Plant Defense:

Precursors to Defense Signals: Plants convert fatty acids released during herbivore damage into potent signaling hormones, most notably jasmonic acid, which activates a wide range of defense responses. researchgate.netoup.com

Direct Deterrents: Certain fatty acids and their derivatives can act as antifeedants or toxins, directly inhibiting herbivore feeding and development. researchgate.net The effect can be dependent on the chain length and saturation of the fatty acid. researchgate.net

Indirect Defense Signals: When attacked, many plants release a specific blend of volatile organic compounds, often including esters. This plume of volatiles can act as a chemical cry for help, attracting parasitic wasps or predators that attack the feeding herbivores. oup.com

Phytohormone Crosstalk: The production and perception of plant defense volatiles are often regulated by complex interactions between phytohormones like ethylene (B1197577) and jasmonic acid, which are both induced by herbivory. nih.govmdpi.comresearchgate.net

Given that this compound is a plant-derived volatile, it is plausible that it could function as a component of a plant's chemical defense arsenal. However, further research is required to isolate and define its specific activity, such as whether it acts as a deterrent, an attractant for beneficial insects, or a signal in plant-to-plant communication.

Emerging Research Frontiers and Future Directions

Integrated Omics Approaches for Decoding Semiochemical Networks

The study of chemical communication in insects is rapidly advancing beyond the identification of single compounds to understanding complex semiochemical networks. Integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—are central to this evolution, offering a holistic view of how organisms produce and perceive chemical signals like fatty acid-derived esters. researchgate.netnih.govmdpi.com

While specific omics studies on Ethyl (Z)-4-decenoate are not yet prevalent, this approach represents a significant future direction. By analyzing the complete set of genes (genomics) and their expression levels (transcriptomics) in the pheromone glands of an insect, researchers can identify the specific enzymes—such as desaturases, reductases, and acetyltransferases—involved in the biosynthetic pathway of fatty acid-derived semiochemicals. frontiersin.orgnih.govnih.gov

Proteomics, the large-scale study of proteins, can then confirm the presence and abundance of these enzymes, providing a direct link between gene expression and the production of specific compounds. researchgate.net Furthermore, metabolomics, which profiles the complete set of small-molecule metabolites, can identify not only the final semiochemical product but also its precursors and related byproducts, offering a comprehensive snapshot of the metabolic processes at play. nih.govagriscigroup.us

By integrating these datasets, scientists can construct detailed models of the biosynthetic pathways and regulatory networks that govern the production of specific isomers and blends of semiochemicals, paving the way for a deeper understanding of their ecological roles. nih.gov

Novel Applications in Chemical Ecology and Pest Management Science

The primary application of semiochemicals like this compound lies in their potential for environmentally benign pest management. frontiersin.org Insect pheromones and other attractants are highly species-specific, making them ideal for monitoring and controlling pest populations without harming beneficial insects or causing widespread environmental contamination associated with conventional pesticides. frontiersin.orgearlham.ac.uk

Future research is expected to explore the precise behavioral effects of this compound on various insect species. While many studies focus on major pheromone components, minor components can play crucial roles in modulating behavior, such as enhancing attraction, mediating close-range courtship behaviors, or ensuring species recognition. The specific role of this compound, whether as a primary attractant, a synergist, or an antagonist, remains a key area for investigation.

Novel applications in pest management could include:

Mating Disruption: Dispersing synthetic this compound in an agricultural field could confuse males and prevent them from locating females, thereby disrupting reproduction.

Attract-and-Kill: Lures containing the compound could draw pests to traps containing a killing agent.

Push-Pull Strategies: It could be used as an attractant ("pull") in combination with a repellent ("push") to manipulate insect distribution in a field, drawing them away from valuable crops.

The development of these strategies depends on a thorough understanding of the compound's role in the chemical ecology of the target pest, which will be a focus of future field and laboratory studies. nih.gov

Advanced Computational Modeling of Ligand-Receptor Interactions

Understanding how a semiochemical like this compound is detected at the molecular level is fundamental to explaining its biological activity. Insect olfaction begins when a volatile molecule binds to an odorant receptor (OR) located on the dendrites of olfactory neurons. researchgate.netnih.gov Due to the difficulty in experimentally determining the three-dimensional structures of these membrane-bound proteins, advanced computational modeling has become an indispensable tool. tandfonline.comlu.se

Techniques such as homology modeling and, more recently, deep learning-based approaches like AlphaFold, can predict the 3D structure of insect ORs. researchgate.netresearchgate.net Once a reliable model of a receptor is generated, molecular docking simulations can be performed. These simulations predict the most likely binding pose of a ligand, such as this compound, within the receptor's binding pocket and estimate the binding affinity. researchgate.netneptjournal.commdpi.com

These computational methods can help researchers:

Identify the key amino acid residues that interact with the ligand. nih.gov

Understand why a receptor is highly specific to a particular compound or isomer.

Screen large libraries of chemical compounds to identify novel agonists or antagonists for a specific receptor. mdpi.com

Molecular dynamics simulations can further refine these models by showing how the receptor-ligand complex behaves over time, providing insights into the mechanisms of receptor activation and ion channel opening. nih.gov Such studies are crucial for designing more potent and specific attractants or repellents for pest management.

Table 1: Computational Methods in Semiochemical Research

| Method | Application | Purpose |

|---|---|---|

| Homology Modeling | 3D structure prediction of Odorant Receptors (ORs) | To create a structural model of a target OR based on the known structure of a related protein. |

| AlphaFold / TBM | 3D structure prediction of Odorant Receptors (ORs) | To predict protein structures with high accuracy, often surpassing traditional homology modeling. researchgate.netresearchgate.net |

| Molecular Docking | Predicting ligand-receptor binding | To simulate the interaction between a semiochemical (e.g., this compound) and its receptor to find the optimal binding pose and energy. researchgate.netmdpi.com |

Biosynthetic Engineering for Sustainable Production

The commercial use of semiochemicals in agriculture is often limited by the high cost and environmental impact of traditional chemical synthesis. frontiersin.orgearlham.ac.uk Biosynthetic engineering, also known as metabolic engineering, offers a promising, sustainable alternative by programming microorganisms like yeast or bacteria, or even plants, to produce these complex molecules. ainia.comnih.govescholarship.org

For a fatty acid-derived molecule like this compound, the general strategy involves:

Identifying the Biosynthetic Pathway: Using omics data, researchers identify the specific enzymes (e.g., desaturases, fatty acyl-CoA reductases) that produce the target molecule in the insect. frontiersin.org

Host Selection: A suitable microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, is chosen for its well-understood genetics and rapid growth. mdpi.com Plants are also being engineered as "biofactories". unirioja.es

Pathway Reconstruction: The genes encoding the biosynthetic enzymes are transferred into the host organism. escholarship.org

Metabolic Optimization: The host's native metabolism is engineered to increase the supply of necessary precursors, such as specific fatty acyl-CoAs and ethanol (B145695), thereby maximizing the yield of the final product. nih.govnih.gov

This synthetic biology approach can provide a scalable, cost-effective, and green manufacturing platform for producing high-purity semiochemicals, making them more accessible for widespread agricultural use. nih.govrsc.orgasme.org

Addressing Stereoisomeric Complexity in Biological Systems

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. fiveable.melongdom.org In insect chemical communication, stereoisomerism is critically important. libretexts.org The olfactory receptors of insects are often exquisitely sensitive to the specific stereochemistry of a semiochemical, meaning one isomer can be highly active while another is inactive or even inhibitory. nih.govmichberk.com

This compound has a double bond, which gives rise to geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans). The biological activity of these two isomers can be vastly different. For many insect pheromones, a precise ratio of (Z) and (E) isomers is required to elicit a full behavioral response. oup.com

Future research on this compound will need to address this stereoisomeric complexity by:

Enantioselective Synthesis: Developing chemical or biological methods to produce the pure (Z)-isomer, allowing for unambiguous bioassays to determine its specific activity.

Behavioral Assays: Testing the behavioral responses of target insects to the pure (Z)-isomer, the pure (E)-isomer, and various ratios of the two to understand their respective roles.

Receptor Studies: Using the computational and electrophysiological methods described earlier to investigate how different isomers interact with specific odorant receptors to trigger a neural response.

Understanding the precise stereochemistry required for biological activity is essential for developing effective pest management products, as the presence of the "wrong" isomer can sometimes reduce or completely nullify the effect of the active one. nih.govbiologists.comseb.org.br

Q & A

Q. What experimental design principles should guide investigations into this compound’s role in microbial metabolism?

- Methodological Answer : Use a factorial design with controlled variables (e.g., pH, temperature, substrate concentration). For Clostridium thermocellum studies, incorporate isotopically labeled (¹³C) this compound to track metabolic flux via LC-high-resolution MS. Replicate trials to ensure statistical power (n ≥ 3) and include negative controls (e.g., esterase inhibitors) .

Q. How do environmental factors influence the stability and degradation pathways of this compound?

- Methodological Answer : Perform accelerated stability testing under varying conditions (light, humidity, oxygen). Monitor degradation products via GC-MS and kinetic modeling (Arrhenius equation) to predict shelf-life. Compare degradation profiles in aqueous vs. lipid matrices to identify hydrolysis or oxidation mechanisms .

Q. What strategies optimize the isolation of this compound from natural sources like grape volatiles?

- Methodological Answer : Use headspace SPME to capture volatiles from Vitis vinifera cultivars. Optimize extraction parameters (fiber coating, exposure time) using response surface methodology (RSM). Compare yields across cultivars and growth stages, noting correlations with agronomic variables (e.g., pruning techniques) via multivariate analysis .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound concentration measurements across laboratories?

- Methodological Answer : Implement interlaboratory calibration using certified reference materials (CRMs). Apply robust statistical methods (e.g., Grubbs’ test for outliers) and report measurement uncertainty (e.g., expanded uncertainties with 95% confidence intervals). Harmonize protocols through consensus guidelines (e.g., ISO/IEC 17025) .

Q. What computational tools are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking software (AutoDock Vina, Schrödinger Suite) with crystal structures of target enzymes (e.g., lipases). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with QSAR models to predict physicochemical properties (logP, pKa) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.